molecular formula C5H4IN5 B107381 2-Amino-6-iodopurine CAS No. 19690-23-4

2-Amino-6-iodopurine

Cat. No.: B107381
CAS No.: 19690-23-4
M. Wt: 261.02 g/mol
InChI Key: CQYPNVKLVHHOSJ-UHFFFAOYSA-N
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Description

2-Amino-6-iodopurine is a derivative of purine, a heterocyclic aromatic organic compound. It is characterized by the presence of an amino group at the second position and an iodine atom at the sixth position of the purine ring.

Scientific Research Applications

Synthesis and Chemical Reactions

2-Amino-6-iodopurine has been extensively studied in the context of synthesizing various nucleotide analogues and purine derivatives. For example, Česnek, Hocek, and Holý (2000) explored the cross-coupling reactions of this compound with different organometallic reagents, yielding various 2-amino-6-hetarylpurines and 2-amino-6-perfluoroalkylpurines, which were tested for antiviral and cytostatic activity (Česnek, Hocek, & Holý, 2000). Similarly, Čapek, Pohl, and Hocek (2004) synthesized amino acid-nucleobase conjugates by palladium-catalyzed cross-coupling reactions of 6-iodopurines with protected iodozincalanines (Čapek, Pohl, & Hocek, 2004).

Fluorescence and Photophysical Studies

This compound has been a subject of interest in photophysical studies due to its fluorescence properties. Lobsiger et al. (2014) discovered that the fluorescence lifetime of 2-aminopurine, a close relative of this compound, increases dramatically when part of a hydrate cluster, indicating a dependence on specific hydrogen-bonding sites (Lobsiger et al., 2014). Barbatti and Lischka (2015) used computational simulations to show that the luminescence of 2-aminopurine is controlled by a barrier for internal conversion, influenced by the interaction with water molecules (Barbatti & Lischka, 2015).

Probing DNA Structure and Dynamics

2-Aminopurine and its derivatives have been used as probes to understand DNA structure and dynamics. Jean and Hall (2001) employed time-dependent density functional theory to describe the excited-state properties of 2-aminopurine and its interaction with nucleic acids (Jean & Hall, 2001). Similarly, Jones and Neely (2015) reviewed the use of 2-aminopurine as a fluorescent probe in DNA research, highlighting its application in understanding DNA-enzyme interactions and base flipping (Jones & Neely, 2015).

Bioconjugation and RNA Modification

Xie et al. (2022) presented a method for the synthesis of RNA containing C6-modified purine using 6-iodopurine, a variant of this compound, for metal-free construction of various bonds, demonstrating its utility in artificial RNA modifications (Xie et al., 2022).

Safety and Hazards

2-Amino-6-iodopurine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . Contact with skin, eyes, or clothing should be avoided .

Mechanism of Action

Biochemical Pathways

The compound plays a significant role in the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acid components, including nucleobases, nucleosides, and nucleotides . The compound’s interaction with these pathways can lead to the production of nucleobase, nucleoside, or nucleotide analogs .

Action Environment

The action, efficacy, and stability of 2-Amino-6-iodopurine can be influenced by various environmental factors. For instance, its fluorescence properties are affected by temperature, pH, and ionic strength. Additionally, it is sensitive to light, which can affect its stability and activity .

Biochemical Analysis

Biochemical Properties

2-Amino-6-iodopurine is used as a reagent in the synthesis of Lobucavir, which is an antiviral agent . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to be a substrate for adenine aminohydrolase, an enzyme that catalyzes the replacement of the substituent on position 6 of the purine ring system .

Cellular Effects

It is known that purine analogs can have significant impacts on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it can act as a substrate for certain enzymes, such as adenine aminohydrolase . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that purine analogs can have time-dependent effects on cellular function .

Metabolic Pathways

This compound is involved in purine metabolism, a crucial biochemical pathway in cells . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

Subcellular Localization

It is known that purine analogs can be localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-6-iodopurine involves the reaction of 6-iodo-2-aminopurine with tetra(n-butyl)ammonium hydroxide in methylene chloride. The reaction mixture is stirred at room temperature for about 10 minutes, followed by the removal of volatiles under reduced pressure. The resulting solution is dried using magnesium sulfate, filtered, and concentrated to yield the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved by suspending a chloropurine compound, such as 2-formylamino-6-chloropurine, in a suitable solvent and reacting it with iodine under controlled conditions. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-iodopurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various derivatives of 2-Amino

Properties

IUPAC Name

6-iodo-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYPNVKLVHHOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20422008
Record name 2-Amino-6-iodopurine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19690-23-4
Record name 19690-23-4
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Record name 2-Amino-6-iodopurine
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Record name 2-Amino-6-iodopurine
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Synthesis routes and methods I

Procedure details

To a mixture of 6-iodo-2-aminopurine (1.21 g., 4.637 mmole) in methylene chloride (12 ml.) at room temperature, was added 1.5M tetra(n-butyl)ammonium hydroxide (2.7 ml., 4.05 mmole). The reaction mixture was stirred for 10 minutes, and the volatiles were removed in vacuo. Methylene chloride (12 ml.) was added to the white residue, and the resulting solution was dried (magnesium sulfate), filtered, and the filtrate was concentrated in vacuo to yield the tetra(n-butyl)ammonium salt of 6-iodo-2-aminopurine as a white residue.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
tetra(n-butyl)ammonium hydroxide
Quantity
2.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Charge 57% Hydriodic acid (10.90 kg) into a suitable vessel under nitrogen and then the solution was cooled to 0 to 10° C. Then 2-amino-6-chloropurine (0.8 kg) was charged into the solution at about 15° C. After 2 h for the completion, water (8 kg) was slowly charged to the reaction mixture at r.t. and stirred for about 0.5 h. The yellow precipitate was filtered and washed with water. The wet cake was transferred to a suitable vessel, and water (2.0 kg) and 20% NaOH aqueous solution (0.4 kg) were slowly charged to dissolve the solids at r.t. Then THF (2.14 kg) was charged into the solution and 10% HOAc (4.8 kg) was slowly charged into the solution at about 35° C. to observe slurry mixture. The resultant slurry was stirred filtered and washed with acetone (3.8). The wet cake was dried under vacuum at 70° C. to afford SPT1255C1 (1.14 kg). Yield: 90-98%. 1H NMR (400 MHz, DMSO-d6) 6.65 (s, 2H, NH2), 8.04 (s, 1H, H8)
Quantity
10.9 kg
Type
reactant
Reaction Step One
Quantity
0.8 kg
Type
reactant
Reaction Step Two
Name
Quantity
8 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 2 liter single-neck round bottom flask with a mechanical stirrer was charged 2-amino-6-chloropurine (41.0 g, 242 mmol). The flask was cooled in an ice-water bath. The the reaction flask was charged HI (47% solution, pre-cooled in a refrigerator, 250 mL) in one portion. The resulting suspension was stirred for 16 hours at ice-water bath temperature. Water (500 mL) was charged to the reaction flask. The suspension was stirred at 0° C. for 1 hour. The precipitate was filtered and washed with water (3×250 mL). The filter cake was transferred to a 250 mL filtration flask. 6 M NaOH solution (85 mL) was added to the solid through the filter to rinse out residual solid and wash into the filter flask. The solution obtained was added slowly to a boiling solution of acetic acid (25 mL) and water (250 mL). The resulting suspension was cooled to room temperature and stirred at room temperature for 2 hours. The solid was collected by centrifugation, washed with water (2×250 mL), followed by heptane (250 mL). The solid was first spin-dried on the centrifuge for 30 minutes and then dried in a vacuum oven overnight to provide the desired product (61.3 g).
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-iodopurine
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2-Amino-6-iodopurine
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2-Amino-6-iodopurine
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2-Amino-6-iodopurine
Reactant of Route 6
2-Amino-6-iodopurine
Customer
Q & A

Q1: What is the primary use of 2-amino-6-iodopurine in chemical synthesis?

A1: this compound serves as a crucial building block in the synthesis of various nucleoside analogues. Its significance stems from the reactivity of the iodine atom, which can readily participate in cross-coupling reactions with diverse organometallic reagents []. This versatility allows for the introduction of different substituents at the 6-position of the purine ring, enabling the creation of structurally diverse molecules with potentially enhanced biological activity.

Q2: Can you provide an example of a successful cross-coupling reaction involving this compound for the synthesis of a bioactive molecule?

A2: One example is the synthesis of Lobucavir (BMS-180194), an antiviral agent []. In this process, this compound reacts with a cyclobutyl triflate derivative in a nucleophilic substitution reaction. This key step connects the purine moiety with the chiral cyclobutyl side chain, ultimately leading to the formation of Lobucavir after a series of deprotection steps.

Q3: Are there alternative methods for preparing 2-amino-6-halogenated purines besides direct halogenation of guanine?

A3: Yes, 2-amino-6-chloropurine can be synthesized from guanine through a multi-step process involving acetylation, chlorination, and hydrolysis with a yield of 75.8% []. This chlorinated derivative can be further transformed into other 2-amino-6-halogenpurines (fluoro, bromo, iodo) through halogen exchange reactions.

Q4: What are the advantages of using this compound in cross-coupling reactions compared to other halogenated analogues?

A4: While the provided research doesn't directly compare the reactivity of different 2-amino-6-halopurines in cross-coupling reactions, it highlights the successful use of the iodinated derivative with a variety of organometallic reagents []. Generally, iodo-substituted arenes are known to be more reactive in cross-coupling reactions compared to their chloro- or bromo- counterparts. This difference in reactivity could be attributed to the weaker carbon-iodine bond, which facilitates oxidative addition, a critical step in many cross-coupling catalytic cycles.

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